3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide
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Overview
Description
3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 9-ethyl-9H-carbazole derivative, followed by the introduction of the butyramide group. The final step involves the formation of the hydrazono linkage with the 2-amino-benzoyl group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydrazono groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: A simpler derivative of the carbazole family with similar structural features.
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in organic electronics
Uniqueness
3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its hydrazono linkage and amino-benzoyl group provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C25H25N5O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-amino-N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C25H25N5O2/c1-3-30-22-11-7-5-8-18(22)20-15-17(12-13-23(20)30)27-24(31)14-16(2)28-29-25(32)19-9-4-6-10-21(19)26/h4-13,15H,3,14,26H2,1-2H3,(H,27,31)(H,29,32)/b28-16+ |
InChI Key |
NGIQVMZXIJRIHW-LQKURTRISA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC=CC=C3N)/C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC=CC=C3N)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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